

# General procedure for reductive amination using BINAM derivatives

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## Compound of Interest

**Compound Name:** *(R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine*

**CAS No.:** 1187857-13-1

**Cat. No.:** B3218136

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Application Note: High-Fidelity Enantioselective Reductive Amination using BINAM-Derived Phosphoric Acids

## Abstract

This guide details the protocol for the enantioselective reductive amination of ketones using 1,1'-Binaphthyl-2,2'-diamine (BINAM) derived chiral phosphoric acids (BDPAs). Unlike traditional transition-metal-catalyzed hydrogenations, this organocatalytic approach operates under mild, metal-free conditions, utilizing Hantzsch esters as biomimetic hydride sources. The procedure is particularly valuable for synthesizing chiral amines with high enantiomeric excess (up to >96% ee) in pharmaceutical intermediates where metal contamination is a critical concern.

## Introduction & Strategic Rationale

Chiral amines are ubiquitous pharmacophores. While metal-catalyzed asymmetric hydrogenation (e.g., Ir-BINAP) is standard, it often requires high pressure and rigorous exclusion of air. BINAM-derived organocatalysts offer a robust alternative. The rigid 1,1'-

binaphthyl backbone of BINAM, distinct from its diol counterpart BINOL, allows for modular functionalization at the 3,3'-positions and the nitrogen centers, creating a tunable chiral pocket that tightly binds imine intermediates via hydrogen bonding.

Mechanism of Action: The reaction proceeds via a Chiral Ion-Pair mechanism. The BINAM-phosphoric acid acts as a bifunctional Brønsted acid:

- Activation: It protonates the in situ generated imine, increasing its electrophilicity.
- Stereocontrol: The resulting chiral phosphate anion forms a tight contact ion pair with the iminium cation. The bulky 3,3'-substituents on the BINAM scaffold shield one face of the imine, forcing the bulky Hantzsch ester to deliver the hydride from the less hindered face.

## Critical Parameters & Optimization

To achieve high enantioselectivity, the following parameters must be strictly controlled:

Parameter	Recommendation	Rationale
Solvent	Toluene, Benzene, or Mesitylene	Non-polar solvents promote tight ion-pairing between the catalyst and substrate, which is essential for stereochemical communication. Polar solvents (MeOH, DMF) disrupt this interaction.
Reductant	Hantzsch Ester (HEH)	Acts as a soluble, mild hydride source. Its bulkiness enhances stereodifferentiation compared to small hydrides like NaBH <sub>4</sub> .
Catalyst Loading	1 – 5 mol%	BINAM-phosphoric acids are highly active. Higher loading does not typically improve ee% and complicates purification.
Temperature	30 °C to 60 °C	Elevated temperatures facilitate imine formation. However, if ee% is low, lower the temperature (0 °C) and extend reaction time.
Water Removal	5Å Molecular Sieves	Essential. Water inhibits imine formation and can hydrolyze the Hantzsch ester.

## General Procedure: Enantioselective Reductive Amination

Target Reaction: Acetophenone + Aniline

Chiral N-Phenyl-1-phenylethylamine

### Materials

- Ketone: Acetophenone (1.0 equiv, 0.5 mmol)
- Amine: Aniline (1.1 equiv, 0.55 mmol)
- Catalyst: (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-BINAM-phosphoric acid (TRIP-BINAM analog) (0.025 mmol, 5 mol%)
- Reductant: Hantzsch Ester (1.2 equiv, 0.6 mmol)
- Solvent: Anhydrous Toluene (2.0 mL)
- Additives: 5Å Molecular Sieves (activated, ~100 mg)

## Step-by-Step Protocol

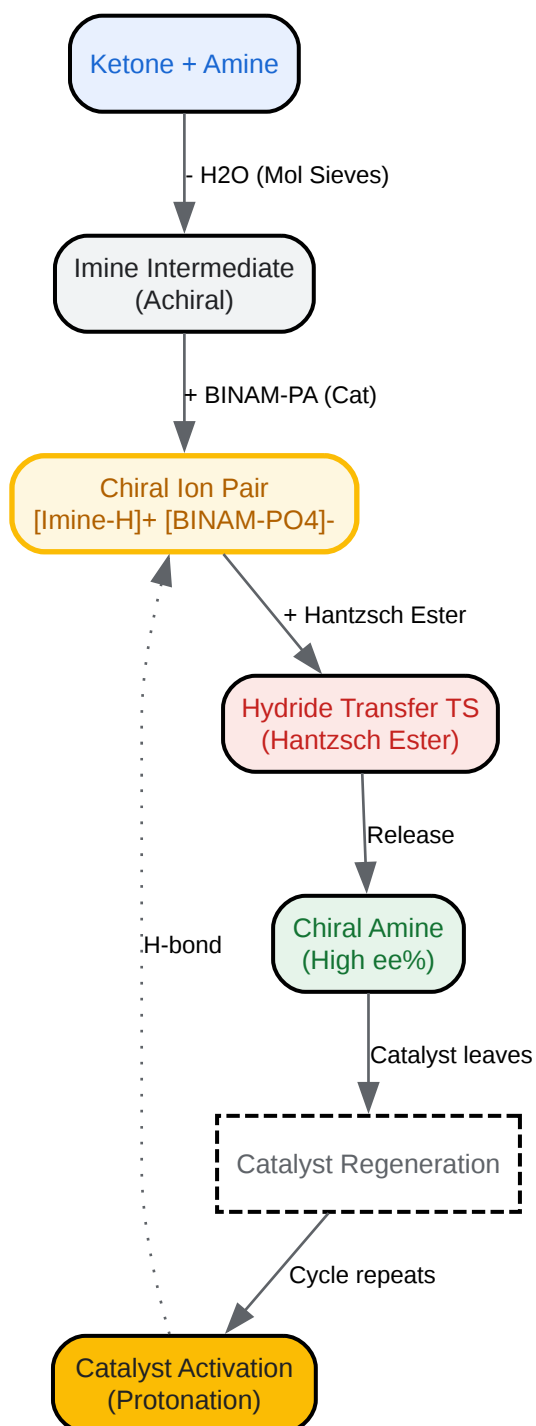
- Catalyst Activation (Optional): If the catalyst has been stored for long periods, dissolve in minimal DCM and wash with 1M HCl, then dry over Na<sub>2</sub>SO<sub>4</sub> to ensure it is in the protonated acid form.
- Reaction Setup:
  - In a flame-dried screw-cap vial equipped with a magnetic stir bar, add the Ketone (0.5 mmol), Amine (0.55 mmol), and Molecular Sieves.
  - Add Toluene (1.0 mL) and stir at 50 °C for 2–4 hours to generate the imine in situ. (Monitor by TLC/NMR for disappearance of ketone).
- Catalysis Phase:
  - Cool the mixture to the desired reaction temperature (e.g., 30 °C).
  - Add the BINAM-Catalyst (5 mol%) dissolved in the remaining Toluene (1.0 mL).
  - Immediately add the Hantzsch Ester in one portion.
- Reaction Monitoring:
  - Stir the mixture at 30 °C. The yellow color of the Hantzsch ester will fade as it oxidizes to the pyridine derivative.

- Monitor conversion by TLC (check for amine product) or  $^1\text{H}$  NMR. Reaction time is typically 12–24 hours.
- Workup:
  - Filter the mixture through a small pad of Celite to remove molecular sieves. Rinse with  $\text{Et}_2\text{O}$ .
  - Concentrate the filtrate under reduced pressure.<sup>[1][2]</sup>
- Purification:
  - Purify the crude residue via flash column chromatography on silica gel.
  - Eluent: Hexanes/Ethyl Acetate (gradient 20:1 to 10:1). The pyridine byproduct from the Hantzsch ester is much more polar and will elute later.

## Visualization of Workflows

### Figure 1: Catalytic Cycle Mechanism

This diagram illustrates the chiral ion-pair activation and hydride transfer.

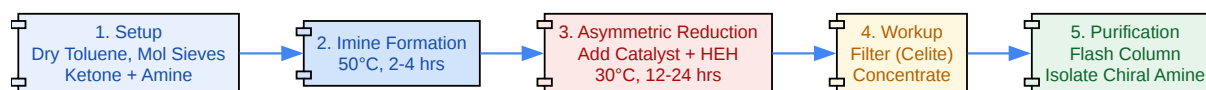


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Caption: Chiral Brønsted acid activation of the imine followed by stereoselective hydride transfer.

## Figure 2: Experimental Workflow

Step-by-step execution guide for the bench scientist.



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Caption: Operational sequence from reaction setup to product isolation.

## Troubleshooting & Expert Tips

- Low Conversion:
  - Cause: Incomplete imine formation before reduction.
  - Fix: Extend the initial stirring time of Ketone + Amine with molecular sieves before adding the catalyst and reductant.
- Low Enantioselectivity (ee):
  - Cause: Background reaction (uncatalyzed reduction) or loose ion pairing.
  - Fix: Ensure the solvent is strictly non-polar (Toluene/Benzene). Lower the reaction temperature to 0 °C or -10 °C. Verify the purity of the BINAM catalyst (ensure no residual mineral acid from synthesis).
- Product Racemization:
  - Cause: Product inhibition or reversibility.
  - Fix: Do not leave the reaction running excessively long after conversion is complete.

## References

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